molecular formula C17H17N3O B4259891 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol

1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol

Cat. No.: B4259891
M. Wt: 279.34 g/mol
InChI Key: GAIYWUMTRFTEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is a chemical compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol involves the inhibition of certain enzymes, particularly GSK-3β and CDK5. This inhibition leads to the activation of several signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol in lab experiments is its specificity for certain enzymes, particularly GSK-3β and CDK5. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation is the potential for off-target effects, particularly at higher concentrations.

Future Directions

There are several future directions for the study of 1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol. One direction is the development of more potent and selective inhibitors of GSK-3β and CDK5. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, particularly neurodegenerative diseases such as Parkinson's disease. Additionally, the potential use of this compound as a tool for studying the role of GSK-3β and CDK5 in various cellular processes warrants further investigation.

Scientific Research Applications

1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

1-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13(21)12-20-10-8-17(19-20)15-6-4-5-14(11-15)16-7-2-3-9-18-16/h2-11,13,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIYWUMTRFTEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
Reactant of Route 2
Reactant of Route 2
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
Reactant of Route 3
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
Reactant of Route 4
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
Reactant of Route 5
Reactant of Route 5
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
Reactant of Route 6
Reactant of Route 6
1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.